Technical Monograph: 2-Deschloro Aripiprazole
Technical Monograph: 2-Deschloro Aripiprazole
Impurity Profile, Characterization, and Analytical Control
Executive Summary
2-Deschloro Aripiprazole (CAS: 203395-82-8) is a critical process impurity and degradation product of the atypical antipsychotic Aripiprazole. Chemically defined as 7-[4-[4-(3-chlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydroquinolin-2(1H)-one, it arises from the loss of the chlorine atom at the 2-position of the phenylpiperazine moiety.
In drug development, this compound serves two distinct roles:
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Critical Quality Attribute (CQA): As a structural analog with altered lipophilicity and receptor binding potential, its presence must be strictly controlled under ICH Q3A/B guidelines.
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Analytical Marker: It functions as a system suitability standard to validate the selectivity of HPLC/UPLC methods, particularly in separating halogenated analogs.
This guide details the chemical identity, formation pathways, pharmacological context, and validated analytical protocols for 2-Deschloro Aripiprazole.
Chemical Characterization & Identity
The structural deviation of 2-Deschloro Aripiprazole from the parent drug is subtle yet chemically significant.[1] The absence of the 2-chloro substituent alters the electron density of the phenyl ring and reduces the molecule's overall lipophilicity (LogP).
Table 1: Physicochemical Profile
| Property | Aripiprazole (Parent) | 2-Deschloro Aripiprazole (Impurity) |
| CAS Number | 129722-12-9 | 203395-82-8 |
| Molecular Formula | C₂₃H₂₇Cl₂N₃O₂ | C₂₃H₂₈ClN₃O₂ |
| Molecular Weight | 448.38 g/mol | 413.94 g/mol |
| Halogenation | 2,3-Dichlorophenyl | 3-Chlorophenyl |
| Monoisotopic Mass | 447.15 | 413.19 |
| Appearance | White crystalline powder | White to off-white solid |
Structural Comparison (Visualization)[2]
The following diagram illustrates the specific site of de-chlorination that distinguishes the impurity from the active pharmaceutical ingredient (API).
Figure 1: Structural relationship showing the specific de-halogenation site.
Origin & Formation Pathways
Understanding the origin of 2-Deschloro Aripiprazole is essential for process control. It enters the drug product lifecycle through two primary vectors: synthesis carryover and degradation.
A. Process Impurity (Synthetic Origin)
The synthesis of Aripiprazole typically involves the condensation of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one with 1-(2,3-dichlorophenyl)piperazine.
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Root Cause: If the starting material 1-(2,3-dichlorophenyl)piperazine is contaminated with 1-(3-chlorophenyl)piperazine, the 2-Deschloro impurity is formed directly during the API synthesis.
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Control Strategy: Strict specification limits on the piperazine starting material (typically <0.10% of the monochloro analog).
B. Degradation Product (Stability)[3]
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Photolytic Degradation: Aryl chlorides are susceptible to homolytic fission under UV irradiation. The 2,3-dichloro system can undergo photodehalogenation, preferentially losing the more sterically crowded chlorine at the 2-position.
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Reductive Conditions: Strong reducing agents used in work-up steps can occasionally facilitate hydrodechlorination.
Figure 2: Dual pathways of formation: Synthetic carryover vs. Environmental degradation.
Pharmacological & Toxicological Context
While 2-Deschloro Aripiprazole is an impurity, its structural similarity to the parent drug necessitates an evaluation of its biological activity.
Human Serum Albumin (HSA) Binding
Research indicates a significant divergence in plasma protein binding between the parent and the deschloro analog.
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Aripiprazole: Exhibits high affinity binding to HSA (Site II) with a binding constant of
.[2] -
2-Deschloro Aripiprazole: Shows a markedly reduced binding affinity of
.[2] -
Implication: The removal of the 2-chlorine atom disrupts the hydrophobic stacking interactions with Tyr411 in the HSA binding pocket. This suggests that free (unbound) fractions of the impurity could theoretically be higher than the parent, though its overall low concentration mitigates clinical impact.
Receptor Affinity (SAR)
The 2,3-dichlorophenyl moiety is a pharmacophore critical for Aripiprazole's unique "stabilizer" profile (partial agonism at D2). Structure-Activity Relationship (SAR) data suggests that removing the ortho-chlorine (2-position) generally:
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Reduces Lipophilicity: Affecting blood-brain barrier penetration.
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Alters Receptor Fit: The 2-Cl provides a specific steric twist to the phenyl ring relative to the piperazine. Its absence allows for freer rotation, potentially shifting the compound from a partial agonist toward a pure antagonist or reducing affinity.
Analytical Methodologies
Detecting 2-Deschloro Aripiprazole requires high-resolution separation techniques due to its similarity to the parent and other isomers (e.g., 3-Deschloro).
HPLC/UPLC Separation Strategy
Because the impurity lacks a chlorine atom, it is less lipophilic than Aripiprazole.
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Column: C18 (Octadecylsilyl) or Phenyl-Hexyl stationary phases are recommended.
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Elution Order: In Reverse Phase (RP) chromatography, 2-Deschloro Aripiprazole will elute before Aripiprazole (Relative Retention Time, RRT < 1.0).
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Mobile Phase: Gradient elution using Ammonium Acetate buffer (pH 4.5-5.5) and Acetonitrile.[3][4][5]
LC-MS/MS Detection Parameters
For trace quantification (genotoxic impurity screening or high-sensitivity cleaning validation), LC-MS/MS is the gold standard.
| Parameter | Setting |
| Ionization Mode | ESI Positive (+) |
| Precursor Ion (Q1) | 414.2 m/z [M+H]⁺ |
| Product Ion (Q3) | 285.1 m/z (Cleavage of quinolinone-butoxy chain) |
| Cone Voltage | 30-40 V |
| Collision Energy | 25-35 eV |
Note: The mass shift from 448 (Parent) to 414 (Impurity) allows for high selectivity even if chromatographic resolution is marginal.
Figure 3: Analytical workflow for the specific detection of 2-Deschloro Aripiprazole.
Regulatory & Quality Control
Under ICH Q3A (R2) (Impurities in New Drug Substances), 2-Deschloro Aripiprazole must be:
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Identified if it exceeds the identification threshold (typically 0.10%).
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Qualified toxicologically if it exceeds the qualification threshold (0.15% or 1.0 mg/day intake, whichever is lower).
Reference Standards: Researchers should utilize certified reference standards of "Aripiprazole Impurity B" or "2-Deschloro Aripiprazole" (CAS 203395-82-8) to establish Relative Response Factors (RRF). Standard Aripiprazole cannot be used to quantitate this impurity accurately without correcting for the difference in UV extinction coefficients caused by the loss of the chlorine auxochrome.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 10549689, Deschloro Aripiprazole. Retrieved from [Link]
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Kikuchi, T., et al. (1995). 7-(4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyloxy)-3,4-dihydro-2(1H)-quinolinone (OPC-14597), a new putative antipsychotic drug...[6] Journal of Pharmacology and Experimental Therapeutics. (Foundational chemistry reference).
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Zhu, H., et al. (2022). Chlorine Atoms of an Aripiprazole Molecule Control the Geometry and Motion of Aripiprazole and Deschloro-aripiprazole in Subdomain IIIA of Human Serum Albumin. ACS Omega. Retrieved from [Link]
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Song, M., et al. (2009).[7] Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma. Analytical Biochemistry. Retrieved from [Link]
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- 1. OPC 14714 (203395-84-0) for sale [vulcanchem.com]
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- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS method for the determination of the prodrug aripiprazole lauroxil and its three metabolites in plasma and its application to in vitro biotransformation and animal pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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